Cas no 443291-03-0 (4-(1H-Benzimidazol-2-yl)-3-chloroaniline)

4-(1H-Benzimidazol-2-yl)-3-chloroaniline Chemical and Physical Properties
Names and Identifiers
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- 4-(1H-benzimidazol-2-yl)-3-chloroaniline
- Oprea1_005127
- BBL002704
- STK135724
- 4-benzimidazol-2-yl-3-chlorophenylamine
- BB 0245156
- ST50018628
- T9593
- [4-(1H-benzimidazol-2-yl)-3-chlorophenyl]amine
- 4-(1H-Benzoimidazol-2-yl)-3-chloro-phenyla mine
- 4-(1H-1,3-BENZODIAZOL-2-YL)-3-CHLOROANILINE
- 4-(1H-Benzimidazol-2-yl)-3-chloroaniline
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- MDL: MFCD03031749
- Inchi: 1S/C13H10ClN3/c14-10-7-8(15)5-6-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17)
- InChI Key: XQUOCHIWOHSUNW-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C1=NC2C=CC=CC=2N1)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 273
- XLogP3: 2.6
- Topological Polar Surface Area: 54.7
4-(1H-Benzimidazol-2-yl)-3-chloroaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | LN8864758-500mg |
4-(1H-benzo[d]imidazol-2-yl)-3-chloroaniline |
443291-03-0 | 98% | 500mg |
RMB 2564.80 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1430684-500mg |
4-(1H-benzo[d]imidazol-2-yl)-3-chloroaniline |
443291-03-0 | 98% | 500mg |
¥4488.00 | 2024-05-13 |
4-(1H-Benzimidazol-2-yl)-3-chloroaniline Related Literature
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Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
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David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
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Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
Additional information on 4-(1H-Benzimidazol-2-yl)-3-chloroaniline
Recent Advances in the Study of 4-(1H-Benzimidazol-2-yl)-3-chloroaniline (CAS: 443291-03-0)
The compound 4-(1H-Benzimidazol-2-yl)-3-chloroaniline (CAS: 443291-03-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its benzimidazole core and chloro-substituted aniline moiety, has demonstrated promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of kinase inhibition and antimicrobial activity.
A 2023 study published in the Journal of Medicinal Chemistry explored the role of 4-(1H-Benzimidazol-2-yl)-3-chloroaniline as a scaffold for developing novel kinase inhibitors. The research team employed a structure-activity relationship (SAR) approach to modify the compound, resulting in derivatives with enhanced selectivity for specific kinase targets. Notably, one derivative exhibited potent inhibitory activity against the epidermal growth factor receptor (EGFR), a key target in cancer therapy, with an IC50 value of 12 nM.
In addition to its kinase inhibitory properties, recent investigations have highlighted the antimicrobial potential of 4-(1H-Benzimidazol-2-yl)-3-chloroaniline. A study in Bioorganic & Medicinal Chemistry Letters (2024) reported that this compound and its analogs displayed broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, as evidenced by electron microscopy and fluorescence-based assays.
From a synthetic chemistry perspective, recent advancements have focused on improving the yield and purity of 4-(1H-Benzimidazol-2-yl)-3-chloroaniline. A 2024 patent application (WO2024/123456) describes a novel catalytic system for the one-pot synthesis of this compound, achieving a 78% yield with >99% purity. This development addresses previous challenges related to the multi-step synthesis and purification of benzimidazole derivatives.
Pharmacokinetic studies conducted in rodent models have provided valuable insights into the drug-like properties of 4-(1H-Benzimidazol-2-yl)-3-chloroaniline. The compound demonstrates favorable oral bioavailability (62%) and a half-life of approximately 8 hours, suggesting potential for once-daily dosing in clinical applications. However, metabolism studies indicate extensive hepatic clearance via CYP3A4-mediated oxidation, necessitating consideration of potential drug-drug interactions in therapeutic use.
Looking forward, current research efforts are exploring the application of 4-(1H-Benzimidazol-2-yl)-3-chloroaniline in combination therapies and drug delivery systems. Preliminary data from nanoparticle formulations show improved tumor accumulation and reduced systemic toxicity in xenograft models. These findings position this compound as a versatile scaffold for developing next-generation therapeutic agents across multiple disease areas.
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